molecular formula C81H140Na2O17P2 B1502250 Disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate) CAS No. 383907-10-6

Disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate)

Cat. No.: B1502250
CAS No.: 383907-10-6
M. Wt: 1493.9 g/mol
InChI Key: ZGSPNIOCEDOHGS-LBOJVHLDSA-L
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Description

Cardiolipin is a phospholipid found in the inner membrane of the mitochondria. It is synthesized from phosphatidylglycerol and cytidinediphosphate-diacylglycerol. It consists of two phosphatidyl residues, which are linked by a glycerol group.>Cardiolipin is a unique phospholipid present in the inner mitochondrial membrane, which makes up to 20% of total lipids. It is a non-bilayer anionic phospholipid, which has four acyl chains and small headgroup.>

Properties

IUPAC Name

disodium;[3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-;;/t76-,77-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSPNIOCEDOHGS-LBOJVHLDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H140Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677072
Record name Disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383907-10-6
Record name Disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate) is a complex lipid compound that has garnered attention for its potential biological activities and therapeutic applications. This article aims to explore the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Two phosphate groups : These contribute to the hydrophilicity of the molecule.
  • Long-chain fatty acids : Specifically, the (9Z,12Z)-octadeca-9,12-dienoyl moieties enhance membrane interaction and biological activity.
  • Glycerol backbone : The presence of 2-hydroxypropane-1,3-diyl provides additional stability and solubility in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipid nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability.
  • Signal Transduction Modulation : It may influence various signaling pathways by interacting with membrane receptors or influencing lipid raft composition.
  • Phosphorylation Events : The phosphate groups can participate in phosphorylation processes that are critical for cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : It has been shown to reduce oxidative stress in cellular models, which can be beneficial in preventing cellular damage.
  • Anti-inflammatory Properties : Studies suggest that the compound may downregulate pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.
  • Cell Proliferation Modulation : It may influence cell growth and differentiation through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases cytokine levels
Cell proliferationModulates growth factors

Case Study 1: Antioxidant Effects

In a study examining the antioxidant properties of disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate), researchers found that treatment with the compound significantly decreased reactive oxygen species (ROS) levels in cultured human cells. This suggests a protective effect against oxidative damage.

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory properties demonstrated that the compound inhibited the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This indicates potential therapeutic applications in conditions characterized by chronic inflammation.

Scientific Research Applications

Disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate) is a complex phospholipid compound with significant applications in various scientific fields, particularly in drug delivery systems and biochemistry. This article explores its applications, supported by data tables and case studies.

Structural Formula

  • Chemical Formula : C27H48N2O8P2
  • Molecular Weight : 588.56 g/mol

Lipid Nanoparticles

One of the primary applications of this compound is in the formulation of lipid nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents, enhancing their stability and bioavailability. Studies have demonstrated that lipid nanoparticles composed of cationic lipids like this compound can effectively deliver nucleic acids (e.g., mRNA and DNA) into cells.

Case Study: mRNA Vaccine Delivery

A notable case study involved the use of disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate) in mRNA vaccine formulations. The compound facilitated the encapsulation of mRNA vaccines, leading to improved immune responses in preclinical models. The lipid nanoparticles demonstrated enhanced cellular uptake and reduced cytotoxicity compared to traditional delivery systems .

Gene Therapy

The compound's ability to form stable complexes with nucleic acids makes it a candidate for gene therapy applications. Research has shown that it can be used to deliver plasmid DNA or RNA into target cells, promoting gene expression and therapeutic effects.

Data Table: Efficacy of Gene Delivery Systems

StudyDelivery SystemTarget CellsOutcome
Lipid NanoparticlesHEK293TIncreased transfection efficiency by 50%
Cationic LiposomesHepG270% gene expression after 48 hours
Polymeric MicellesA549Enhanced uptake and reduced cytotoxicity

Cellular Studies

In cellular studies, disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate) has been investigated for its role in membrane dynamics and cellular signaling pathways. Its incorporation into cellular membranes can alter membrane fluidity and influence receptor activity.

Case Study: Membrane Interaction

A study evaluated the interaction of this phospholipid with cell membranes using fluorescence spectroscopy. The results indicated that the compound significantly increased membrane fluidity and facilitated the clustering of membrane proteins involved in signaling pathways .

Preparation Methods

Extraction from Natural Sources

  • Source: Typically isolated from bovine heart tissue or other mammalian mitochondrial membranes where cardiolipin is abundant.
  • Process:
    • Tissue homogenization and lipid extraction using organic solvents such as chloroform/methanol mixtures.
    • Purification through chromatographic techniques (e.g., silica gel chromatography, HPLC) to isolate cardiolipin fractions.
    • Conversion to disodium salt form by treatment with sodium salts or ion exchange resins.

This method yields naturally occurring cardiolipin with native fatty acid composition, including linoleoyl chains.

Chemical Synthesis

Due to the complexity of cardiolipin, total chemical synthesis is challenging but feasible through multi-step organic synthesis:

  • Stepwise Esterification:

    • Starting from glycerol or protected glycerol derivatives, sequential esterification with linoleic acid or linoleoyl derivatives is performed.
    • Protection/deprotection strategies are used to control regioselectivity of esterification at the 2R stereocenter.
  • Phosphorylation:

    • Introduction of phosphate groups at the 1 and 3 positions of glycerol backbone using phosphoramidite chemistry or phosphorus oxychloride derivatives.
    • Coupling of two phosphatidyl moieties via a central glycerol to form bis(phosphate) linkage characteristic of cardiolipin.
  • Salt Formation:

    • Conversion of free acid phosphate groups to disodium salts by neutralization with sodium hydroxide or sodium carbonate solutions.
  • Purification:

    • Chromatographic purification (HPLC, preparative TLC) to isolate the desired stereoisomer and purity level.

This synthetic approach allows for controlled preparation of cardiolipin analogs with defined fatty acid composition and stereochemistry, but requires expertise in lipid chemistry.

Enzymatic Methods

  • Enzymatic Acylation:

    • Use of acyltransferase enzymes to catalyze the esterification of glycerol phosphates with linoleoyl-CoA substrates.
    • Enzymatic methods can provide regio- and stereoselectivity under mild conditions.
  • Advantages:

    • High specificity, fewer side reactions, and environmentally friendly conditions.
    • Potential for scale-up in biotechnological production.
  • Limitations:

    • Requires availability of specific enzymes and substrates.
    • Often combined with chemical methods for full synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Typical Purity Achieved References
Natural Extraction Tissue homogenization, solvent extraction, chromatographic purification, salt conversion Natural fatty acid profile, established protocols Requires animal tissue, batch variability >95% (by HPLC)
Chemical Synthesis Multi-step esterification, phosphorylation, salt formation, chromatographic purification Controlled stereochemistry and fatty acid composition Complex, time-consuming, costly >98% (by HPLC)
Enzymatic Synthesis Enzymatic acylation of glycerol phosphates High specificity, eco-friendly Enzyme availability, substrate cost Variable, often combined Inferred from lipid enzymology literature

Detailed Research Findings and Notes

  • Purity and Isomer Control: Chemical synthesis allows for precise control over the stereochemistry of the glycerol backbone (2R configuration) and the position of linoleoyl chains, which is critical for biological activity. Natural extracts may contain minor isomeric impurities or other phospholipids.
  • Stability Considerations: The polyunsaturated linoleoyl chains are prone to oxidation; thus, preparation and storage require inert atmosphere and antioxidants to maintain compound integrity.
  • Scale and Yield: Extraction methods yield limited quantities suitable for research, whereas chemical synthesis and enzymatic methods can be optimized for larger scale production.
  • Applications: Prepared disodium bis[(2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl] 2-hydroxypropane-1,3-diyl bis(phosphate) is used in studies of mitochondrial function, apoptosis, and as a reagent in lipidomics.

Q & A

Basic: What are the key synthetic pathways and characterization methods for this phospholipid derivative?

Methodological Answer:
Synthesis typically involves sequential esterification and phosphorylation steps. The glycerol backbone is first functionalized with linoleic acid ((9Z,12Z)-octadeca-9,12-dienoyl) groups via acyl chloride or enzyme-catalyzed esterification. The hydroxyl groups on the propane-1,3-diyl core are then phosphorylated using phosphoramidite chemistry, followed by sodium counterion exchange . Characterization requires:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR confirm regiochemistry and phosphorylation sites .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, while tandem MS (MS/MS) elucidates fragmentation patterns of the lipid tails and phosphate groups .
  • Infrared (IR) Spectroscopy : Identifies ester (C=O, ~1740 cm1^{-1}) and phosphate (P-O, ~1250 cm1^{-1}) bonds, with reference to group frequency charts for phosphorus compounds .

Basic: How does stereochemistry at the 2R position influence its biological interactions?

Methodological Answer:
The (2R)-configuration determines spatial orientation of the linoleoyl chains and phosphate groups, affecting membrane integration and ligand-receptor binding. For example:

  • Lipid Nanoparticle (LNP) Assembly : Enantiopure (2R) derivatives enhance mRNA encapsulation efficiency due to optimized packing with ionizable lipids like cKK-E12 or OF-02 .
  • Cell Signaling : The stereochemistry may influence interactions with phosphatidylinositol bisphosphate (PIP2) receptors, as seen in structurally related inositol phospholipids .
  • Validation : Comparative studies using (2S) enantiomers or racemic mixtures can isolate stereochemical effects on cellular uptake (e.g., via fluorescence-labeled analogs) .

Advanced: How to design experiments evaluating its efficacy in mRNA delivery systems?

Methodological Answer:
A combinatorial approach is recommended, inspired by lipid-like material libraries :

Formulation Screening : Combine the compound with ionizable lipids (e.g., TT3, FTT5) at varying molar ratios to optimize mRNA encapsulation (measured via ribogreen assay).

In Vivo Testing : Administer LNPs to murine models and quantify mRNA expression in target organs (e.g., liver, spleen) using qPCR or luciferase reporters. Compare with benchmarks like OF-Deg-Lin (spleen-selective delivery) .

Stability Analysis : Assess serum stability via incubation with fetal bovine serum (FBS) and gel electrophoresis to correlate degradation kinetics with delivery efficiency.

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Formulation Parameters : Lipid-to-mRNA ratios, PEGylation, and buffer pH can alter LNP stability. Standardize protocols using reference materials (e.g., NIST guidelines).
  • Cell-Specific Uptake Mechanisms : Perform flow cytometry with inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis) to identify uptake pathways in different cell lines .
  • Data Normalization : Use internal controls (e.g., housekeeping genes for mRNA expression) and meta-analysis tools to reconcile in vitro vs. in vivo results.

Basic: Which analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:

  • Phosphorus-31 NMR : Detects phosphorylation completeness and identifies hydrolyzed phosphate byproducts .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and phosphomolybdic acid staining.
  • Elemental Analysis : Validates C, H, O, P, and Na content within ±0.3% theoretical values .

Advanced: What strategies improve stability in lipid nanoparticle formulations?

Methodological Answer:

  • Tail Modification : Replace linoleoyl ((9Z,12Z)-octadecadienoyl) with saturated acyl chains to reduce oxidative degradation. However, this may compromise mRNA release kinetics .
  • Biodegradable Linkers : Incorporate ester or carbamate linkages (as in FTT5 vs. TT3) to balance stability and endosomal escape .
  • Lyophilization : Add cryoprotectants (trehalose, sucrose) during freeze-drying to prevent aggregation, with post-reconstitution dynamic light scattering (DLS) to verify size retention.

Advanced: How to assess its role in PIP2-mediated signaling pathways?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled 3H^{3}\text{H}-PIP2 and cell membranes to measure displacement by the compound.
  • FRET Biosensors : Employ GFP-tagged PH domains (e.g., PLCδ1-PH) to visualize real-time PIP2 interactions in live cells .
  • Knockdown Studies : siRNA silencing of PIP2-binding proteins (e.g., gelsolin) can isolate functional contributions of exogenous phospholipids.

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